BDP FL amine

説明

特性

IUPAC Name |

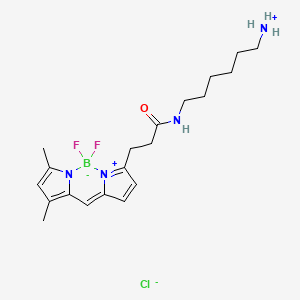

6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXOISGBDDZJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC[NH3+])C)C)(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BDP FL Amine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP FL amine is a fluorescent labeling reagent centered on the boron-dipyrromethene (BODIPY) core, a class of fluorophores renowned for their exceptional photophysical properties. Characterized by a primary amine group, this molecule serves as a versatile building block for the synthesis of custom fluorescent probes and conjugates. Its bright, photostable, green fluorescence, coupled with its reactivity towards electrophilic groups, makes it an invaluable tool in biological research and drug development. This guide provides an in-depth exploration of the physicochemical properties of this compound, the chemical principles governing its reactivity, and detailed, field-proven protocols for its application in creating fluorescently-labeled molecules for advanced imaging and analysis.

Introduction to the BODIPY FL Core

The foundation of this compound is the BODIPY fluorophore, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.[] This dye class is distinguished by a set of highly advantageous photophysical properties that often surpass those of traditional fluorophores like fluorescein.[2]

Key Advantages of the BODIPY Core:

-

High Fluorescence Quantum Yield: BODIPY dyes are exceptionally efficient at converting absorbed light into emitted fluorescence, with quantum yields often approaching 1.0, even in aqueous environments.[][2][3] This translates to brighter signals and higher sensitivity.

-

Sharp Excitation and Emission Spectra: The narrow spectral bandwidths of BODIPY dyes reduce spectral overlap in multicolor imaging experiments and increase signal-to-noise ratios.[][4][5]

-

Environmental Insensitivity: Unlike fluorescein, the fluorescence of the BODIPY core is largely insensitive to changes in pH and solvent polarity, providing more reliable and quantifiable data across different experimental conditions.[6][7]

-

High Photostability: BODIPY dyes are more resistant to photobleaching than many other fluorophores, allowing for longer exposure times and more robust time-lapse imaging.[8]

-

Chemical Versatility: The BODIPY core can be chemically modified at multiple positions, allowing for the fine-tuning of its spectral properties and the introduction of reactive functional groups.[][5]

This compound incorporates these features into a molecule designed for covalent bond formation, enabling the stable and permanent fluorescent tagging of target molecules.

This compound: Physicochemical and Spectral Properties

This compound is specifically the BODIPY FL dye functionalized with a primary amine (-NH2), typically via a short alkane spacer (e.g., a C3 propylamine linker). This amine group is the key to its utility as a labeling reagent.

| Property | Value | Source(s) |

| Chemical Name | This compound | [9][10][11] |

| Excitation Maximum (λex) | ~503 nm | [2][9][10] |

| Emission Maximum (λem) | ~509 - 513 nm | [9][10][12] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [2][9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [9][10][13] |

| Molecular Weight | ~426.7 g/mol (varies with linker) | [10][11] |

| Solubility | Good in DMSO, DMF, Methanol, Water | [9][10][13] |

A Critical Clarification: It is essential to distinguish This compound from BDP FL NHS Ester .

-

This compound (this guide's topic) possesses a nucleophilic amine group. It is used to label molecules that have been activated with an amine-reactive group (e.g., an NHS ester).

-

BDP FL NHS Ester is an amine-reactive dye. It possesses an electrophilic N-hydroxysuccinimidyl ester group and is used to label molecules containing primary amines, such as proteins.[4][8][14][15]

Core Reactivity: The Nucleophilic Amine

The utility of this compound stems from the nucleophilic character of its terminal primary amine. This amine readily attacks electrophilic centers to form stable covalent bonds. The most common application involves the formation of a stable amide bond by reacting with a carboxylic acid that has been activated, typically as an N-hydroxysuccinimidyl (NHS) ester.

The reaction mechanism is a nucleophilic acyl substitution.[] The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming the final, highly stable amide bond.[]

Caption: Reaction of this compound with an NHS-ester activated molecule.

Applications & Methodologies: Synthesizing Custom Fluorescent Probes

The primary application of this compound is the fluorescent labeling of molecules containing carboxylic acids, such as small molecule drugs, metabolites, or specific sites on proteins. This is typically achieved through carbodiimide chemistry.

Gold-Standard Protocol: Labeling a Carboxylic Acid with this compound via EDC/NHS Chemistry

This two-step protocol is designed to maximize conjugation efficiency and minimize side reactions.[17] First, the carboxylic acid on the target molecule is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to form a semi-stable amine-reactive ester. Second, this compound is added to form the final conjugate.

Materials:

-

Target molecule with a carboxylic acid group

-

This compound (e.g., from Lumiprobe, BroadPharm)

-

EDC (EDAC)[17]

-

(Sulfo)-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 6.0[17]

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous DMSO or DMF for dissolving dye

-

Purification system (e.g., HPLC, column chromatography)

Workflow Diagram:

Caption: Workflow for labeling a carboxylic acid with this compound.

Step-by-Step Methodology:

-

Preparation:

-

Dissolve your target molecule containing a carboxylic acid in Activation Buffer (0.1 M MES, pH 6.0) to a concentration of 1-10 mg/mL. Causality: The acidic pH of MES buffer (pH 4.7-6.0) is optimal for the EDC reaction while increasing the stability of the resulting NHS-ester intermediate.[17]

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

-

Activation of the Carboxylic Acid:

-

Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS to the dissolved target molecule.

-

Incubate the reaction for 15-30 minutes at room temperature. Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[17] Sulfo-NHS reacts with this intermediate to form a more stable ester, which is less susceptible to hydrolysis in the aqueous buffer, thereby improving the efficiency of the subsequent reaction with the amine.[17]

-

-

Conjugation with this compound:

-

Add a 1.5 to 5-fold molar excess of the dissolved this compound to the activated molecule solution.

-

Immediately adjust the pH of the reaction mixture to 7.2-7.5 using the Reaction Buffer. Causality: While the activation step is more efficient at a slightly acidic pH, the nucleophilic attack by the primary amine of BDP FL is much more efficient at a neutral to slightly basic pH, where the amine is deprotonated and thus more nucleophilic.

-

Allow the reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

(Optional but recommended) Quench any unreacted NHS esters by adding Quenching Buffer (e.g., Tris or hydroxylamine) and incubating for 30 minutes.

-

Purify the BDP FL-labeled conjugate from unreacted dye and byproducts. Reverse-phase HPLC is the most effective method for small molecules, while size-exclusion chromatography may be suitable for larger molecules.

-

-

Validation:

-

Confirm the successful conjugation using mass spectrometry to identify the correct molecular weight of the product.

-

Use UV-Vis spectrophotometry to measure the absorbance of the dye (~503 nm) and the target molecule (if it has an absorbance signature) to estimate the degree of labeling.

-

Considerations for Experimental Design

-

Stoichiometry: The molar ratios of EDC/NHS to the target molecule and of this compound to the target molecule are critical. Optimization may be required. Start with a 5-fold molar excess of activating agents and a 2-fold molar excess of this compound.

-

Solvent Choice: this compound is soluble in polar organic solvents like DMSO and DMF.[9][10][13] When adding it to an aqueous reaction, ensure the final concentration of the organic solvent is low (typically <10%) to prevent precipitation of the target molecule (especially proteins).

-

Hydrolysis: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[18] Therefore, the addition of this compound should follow the activation step without undue delay.

-

Purification: Thorough purification is essential to remove free, unconjugated this compound, which can lead to high background fluorescence and false-positive signals in downstream applications.

Conclusion

This compound is a high-performance fluorescent reagent that serves as a fundamental building block for creating custom-tailored probes. Its superior photophysical properties, inherited from the BODIPY core, ensure bright and stable signals. By understanding the principles of carbodiimide chemistry and following validated protocols, researchers can effectively conjugate this compound to carboxylic acid-containing molecules, enabling a wide array of applications in high-resolution cellular imaging, biochemical assays, and the development of targeted diagnostic and therapeutic agents.

References

- BODIPY FL-NHS ester ≥98% (HPLC) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- BODIPY FL-NHS ester ≥98% (HPLC) | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). National Institutes of Health (NIH).

- BDP® FL NHS ester | CAS#:146616-66-2. (n.d.). Lumiprobe.

- Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). National Institutes of Health (NIH).

- BODIPY FL NHS Ester (Succinimidyl Ester). (n.d.). ABP Biosciences.

- NHS Esters for Antibody Labeling. (n.d.). BOC Sciences.

- BDP FL Dye: A Technical Guide to Quantum Yield and Photostability. (n.d.). BenchChem.

- BODIPY-FL | Fluorescent Dye. (n.d.). MedchemExpress.com.

- This compound, 2183473-03-0. (n.d.). BroadPharm.

- BODIPY Dyes: Definition, Structure, Synthesis and Uses. (n.d.). BOC Sciences.

- BODIPY Dye Series—Section 1.4. (n.d.). Thermo Fisher Scientific.

- BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. (2007). ACS Publications (Chemical Reviews).

- BODIPY-C-3-NHS esters: Synthesis and reagents for amine labeling.... (n.d.). ResearchGate.

- BDP® FL amine | CAS#:2183473-03-0. (n.d.). Lumiprobe.

- BODIPY FL Dye. (n.d.). Thermo Fisher Scientific.

- BODIPY FL succinimide ester. (n.d.). Cayman Chemical.

- Direct EDC Coupling Protocol for Labeling Proteins with Dye Amine. (2021). Biotium.

- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (2008). ACS Publications.

- Amine-reactive BODIPY dyes—Table 1.7. (n.d.). Thermo Fisher Scientific.

- Bioconjugation and Applications of Amino Functional Fluorescence Polymers. (2016). PubMed.

- EDC/NHS conjugation: Is it possible to activate amine first?. (2022). ResearchGate.

- Fluorophores and Their Amine-Reactive Derivatives—Chapter 1. (n.d.). Thermo Fisher Scientific.

- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- This compound (A270090). (n.d.). Antibodies.com.

- This compound. (n.d.). AxisPharm.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- Amine Reactive Dyes and Probes for Conjugation. (2025). AAT Bioquest.

- Protocol for Amino PEG. (2022). BroadPharm.

- Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications.

- Guanosine 5'-O-(3-Thiotriphosphate), BODIPY™ FL Thioester, Sodium Salt. (n.d.). Thermo Fisher Scientific.

Sources

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. abpbio.com [abpbio.com]

- 7. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound, 2183473-03-0 | BroadPharm [broadpharm.com]

- 10. This compound (A270090) | Antibodies.com [antibodies.com]

- 11. This compound | AxisPharm [axispharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. BODIPY FL-NHS ester ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 17. biotium.com [biotium.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BDP FL Amine: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of BDP FL amine, a versatile fluorescent dye with significant applications in life sciences research and drug development. We will delve into its core chemical structure, explore its exceptional photophysical properties, and provide detailed, field-proven protocols for its use in labeling biomolecules. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical guidance on the application of this compound.

Introduction to the BODIPY Class of Fluorophores

Boron-dipyrromethene (BODIPY) dyes, including this compound, represent a prominent class of fluorescent molecules renowned for their exceptional photophysical characteristics.[1] These fluorophores exhibit high molar absorption coefficients, excellent fluorescence quantum yields, and sharp excitation and emission peaks.[1] Their relative insensitivity to the polarity and pH of their environment makes them robust tools for a wide range of biological applications.[2] The core structure of BODIPY dyes can be readily modified, allowing for the synthesis of a diverse palette of fluorescent probes with tailored properties.[1]

The Chemical Identity of this compound

This compound is an amino-derivative of the BDP FL dye, designed for compatibility with the fluorescein (FAM) channel in fluorescence microscopy and flow cytometry.[3][4] The defining feature of this compound is its terminal primary amine group, which serves as a reactive handle for covalent attachment to various biomolecules.[5][6] This amine group readily participates in reactions with carboxylic acids, activated NHS esters, and other carbonyl-containing moieties, forming stable amide bonds.[5][6]

The chemical structure of this compound consists of the classic boron-dipyrromethene core, a linker, and a terminal amine group.

Caption: Generalized structure of this compound.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₃₀BClF₂N₄O | [5][6][7] |

| Molecular Weight | ~426.74 Da | [3][7] |

| CAS Number | 2183473-03-0 | [3][5] |

| Appearance | Orange solid | [3][4] |

| Solubility | Good in DMSO, DMF, methanol, and water | [3][4][5] |

| Storage | Store at -20°C, protected from light | [3][4][5] |

Photophysical Characteristics: A Superior Fluorescent Reporter

This compound exhibits outstanding spectral properties that make it a superior alternative to traditional green-emitting fluorophores like fluorescein.[8] Its fluorescence is characterized by a high quantum yield and sharp emission peak, resulting in bright and easily detectable signals.

Table 2: Spectral Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~503 nm | [3][4][5] |

| Emission Maximum (λem) | ~509 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [3][5] |

The high quantum yield of this compound signifies that a large fraction of the absorbed photons are re-emitted as fluorescence, contributing to its exceptional brightness.[1]

Experimental Application: Labeling Proteins with this compound

The primary application of this compound is the fluorescent labeling of biomolecules. The following section provides a detailed, field-proven protocol for the conjugation of this compound to a protein via reaction with an N-hydroxysuccinimide (NHS) ester-activated protein. The underlying principle is the formation of a stable amide bond between the amine group of this compound and the NHS ester-activated carboxyl group on the protein.[9]

The Chemistry of Amine-Reactive Labeling

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[10] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[9]

The pH of the reaction is a critical parameter. The reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where a significant portion of the primary amines are unprotonated and thus nucleophilic.[11] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which competes with the desired aminolysis reaction.[10][12]

Caption: Workflow for labeling a protein with this compound.

Step-by-Step Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Stock Solution:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[3]

-

-

Perform the Conjugation Reaction:

-

While gently vortexing the protein solution, slowly add a 10-20 fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, a longer incubation of up to 18 hours may increase the degree of labeling.

-

-

Purify the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[13] The labeled protein will elute first, followed by the smaller, unreacted dye molecules. Other purification methods such as dialysis or ultrafiltration can also be employed.[]

-

Characterization of the Labeled Protein

After purification, it is essential to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Calculation of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~503 nm, A₅₀₃).[3]

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₀₃ × CF)] / ε_protein

-

Where CF is the correction factor for the absorbance of the dye at 280 nm (typically provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = A₅₀₃ / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of this compound at 503 nm.

-

An optimal DOL is typically between 2 and 7, though this can vary depending on the protein and the downstream application. Over-labeling can sometimes lead to fluorescence quenching or altered protein function.[4]

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules, offering superior brightness, photostability, and a straightforward conjugation chemistry. Its well-defined chemical structure and predictable spectral properties make it a reliable choice for a wide range of applications in cell biology, immunology, and drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this compound to generate high-quality fluorescent conjugates for their specific research needs.

References

-

Antibodies.com. This compound (A270090). [Link]

-

DC Chemicals. This compound Datasheet. [Link]

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

-

Klymchenko, A. S. (2017). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 22(11), 1864. [Link]

-

The Joseph Lab. Amine-Reactive Probes. [Link]

-

Wikipedia. BODIPY. [Link]

-

Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

AxisPharm. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 2183473-03-0 | BroadPharm [broadpharm.com]

- 7. This compound | AxisPharm [axispharm.com]

- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. glenresearch.com [glenresearch.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

An In-Depth Technical Guide to BDP FL Amine: Properties and Applications

Introduction: The Versatility of BDP FL Amine in Fluorescence Labeling

In the landscape of fluorescent probes, the BODIPY (boron-dipyrromethene) family of dyes stands out for its exceptional photophysical properties. BDP FL, a prominent member of this family, offers a bright, photostable, and green-fluorescent signal, making it a superior alternative to traditional fluorophores like fluorescein. This guide focuses on this compound, a derivative featuring a primary amine group. This functional handle makes this compound a versatile tool for researchers, enabling its covalent attachment to a wide array of biomolecules and surfaces through well-established conjugation chemistries.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core spectral and physicochemical properties of this compound, detailed protocols for its application in bioconjugation and fluorescence microscopy, and insights into the principles governing its fluorescence.

Core Physicochemical and Spectral Properties

This compound is characterized by a set of properties that make it highly effective for fluorescence-based applications. Its electrically neutral and relatively nonpolar chromophore minimizes perturbations to the functional properties of the molecules it labels.[1]

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. This information is critical for calculating concentrations, assessing solubility for stock solution preparation, and planning conjugation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 426.74 g/mol | [2][3] |

| Molecular Formula | C₂₀H₃₀BClF₂N₄O | [2][3] |

| Appearance | Orange solid | [2] |

| Solubility | Good in DMSO, DMF, methanol, water; Limited in acetonitrile; Insoluble in DCM | [2] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [2] |

Spectral Profile

The spectral properties of this compound are its most compelling features. It boasts a high molar extinction coefficient and an exceptional fluorescence quantum yield, resulting in a very bright signal. Its narrow emission peak is advantageous for multicolor imaging applications.[4]

| Spectral Property | Value | Source(s) |

| Excitation Maximum (λex) | 503 nm | [2][4] |

| Emission Maximum (λem) | 509 nm | [2][4] |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [2][4] |

The Principle of Fluorescence: A Look at the Jablonski Diagram

To fully leverage the capabilities of this compound, it is essential to understand the fundamental process of fluorescence. The Jablonski diagram provides a clear model for the electronic and vibrational transitions that occur when a fluorophore absorbs and emits light.[5][6]

-

Excitation: A photon of light is absorbed by the fluorophore, causing an electron to jump from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the order of femtoseconds (10⁻¹⁵ s).[6]

-

Internal Conversion & Vibrational Relaxation: The excited electron rapidly loses energy through non-radiative processes. It quickly relaxes to the lowest vibrational level of the first excited state (S₁). This energy is dissipated as heat.[6][7]

-

Fluorescence Emission: From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), emitting a photon in the process.[8][9] Because some energy was lost through vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

Applications and Experimental Protocols

This compound's primary utility lies in its ability to be covalently linked to other molecules. Its amine group serves as a nucleophile, ready to react with electrophilic functional groups to form stable amide bonds. This section provides detailed protocols for bioconjugation and a subsequent fluorescence microscopy application.

Bioconjugation: Covalent Labeling of Carboxyl-Containing Molecules

A common application is the labeling of proteins, which contain carboxylic acid groups on their aspartic and glutamic acid residues. This is achieved using a "zero-length" crosslinker system, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond between the protein's carboxyl group and the dye's amine group.[5]

The process is a two-step reaction, which is crucial for preventing unwanted protein-protein polymerization.[4]

-

Activation Step: EDC activates the carboxyl groups on the protein, making them susceptible to nucleophilic attack. This reaction is most efficient at a slightly acidic pH (4.5-6.0).[5][10]

-

Coupling Step: The addition of NHS stabilizes the activated carboxyl group by forming a semi-stable NHS ester. This intermediate is less prone to hydrolysis than the EDC-activated intermediate and reacts efficiently with the primary amine of this compound at a physiological to slightly basic pH (7.2-8.5) to form a stable amide linkage.[5]

Detailed Protocol: EDC/NHS Labeling of a Protein with this compound

This protocol is a general guideline and should be optimized for each specific protein and application.

Materials:

-

Protein to be labeled (in a buffer free of amines or carboxylates, e.g., MES or PBS)

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mg/mL solution of the protein in Activation Buffer.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Self-Validating Insight: Always prepare EDC and Sulfo-NHS solutions immediately before use, as their reactivity diminishes rapidly in aqueous solutions due to hydrolysis. Equilibrate the reagents to room temperature before opening the vials to prevent condensation of moisture.

-

-

Activation of Protein Carboxyl Groups:

-

Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the protein solution. For example, for 1 mL of a 10 µM protein solution, add 2 µL of 50 mM EDC and 5 µL of 50 mM Sulfo-NHS.

-

Causality Explanation: The reaction is performed at pH 6.0 because this acidic environment optimizes the activation of carboxyl groups by EDC while minimizing the hydrolysis of the EDC itself.[10] Sulfo-NHS is included to create a more stable, amine-reactive intermediate, which increases the overall efficiency of the conjugation to the amine.[4]

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling of this compound:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer (PBS).

-

Causality Explanation: The pH is raised to deprotonate the primary amine of this compound, making it a more effective nucleophile to attack the NHS ester. A pH above 8.5 should be avoided to minimize the hydrolysis of the NHS ester.[10]

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per mL of reaction).

-

Incubate for 15-30 minutes at room temperature.

-

Causality Explanation: The quenching buffer contains a high concentration of primary amines that react with any remaining NHS esters, preventing further labeling of the protein or other molecules.[1]

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and reaction byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will elute first. The successful conjugation can be confirmed by measuring the absorbance at both 280 nm (for the protein) and 503 nm (for the BDP FL dye).

-

Application in Fluorescence Microscopy

Once a biomolecule, such as an antibody, is labeled with this compound, it can be used as a probe in a variety of imaging applications. Below is a general protocol for immunofluorescence staining of fixed cells.

Protocol: Immunofluorescence Staining of Fixed Cells

Materials:

-

Cells grown on coverslips or in imaging plates

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton™ X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

BDP FL-conjugated primary or secondary antibody

-

Wash Buffer: PBS

-

Antifade mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash cells briefly with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes (this step is not necessary for staining cell surface proteins).

-

Causality Explanation: Fixation crosslinks proteins, preserving cellular architecture. Permeabilization uses a mild detergent to create pores in the cell membrane, allowing antibodies to access intracellular targets.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 30-60 minutes at room temperature.

-

Causality Explanation: Blocking with a protein-rich solution like BSA prevents non-specific binding of the antibody to the coverslip or cellular components, thereby reducing background fluorescence.

-

-

Antibody Incubation:

-

Dilute the BDP FL-conjugated antibody in Blocking Buffer to its optimal working concentration (typically 1-10 µg/mL, but this must be determined empirically).

-

Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three to five times with PBS for 5 minutes each to remove unbound antibodies.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Self-Validating Insight: Using an antifade reagent is critical as it reduces photobleaching during image acquisition, ensuring a stronger and more stable signal.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP FL (e.g., a standard FITC or GFP filter set with excitation around 495 nm and emission around 519 nm).

-

References

-

Ksenofontova, K. V., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 7948. [Link]

-

Chemistry LibreTexts. (2023). Jablonski Diagram. Retrieved from [Link]

-

Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3634. [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved from [Link]

-

NIGHTSEA. (n.d.). Physics of Fluorescence - the Jablonski Diagram. Retrieved from [Link]

-

Basarić, N., et al. (2020). Amine-Reactive Activated Esters of meso-CarboxyBODIPY: Fluorogenic Assays and Labeling of Amines, Amino Acids, and Proteins. Journal of the American Chemical Society, 142(20), 9231–9239. [Link]

-

Antibodies.com. (n.d.). This compound (A270090). Retrieved from [Link]

-

AxisPharm. (n.d.). This compound. Retrieved from [Link]

-

Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. peptide.com [peptide.com]

- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad.com [bio-rad.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

In-depth Technical Guide: BDP FL Amine Excitation and Emission Spectra

Foreword: The Ascendancy of BODIPY Dyes in Modern Fluoroscopy

In the dynamic landscape of biological imaging and diagnostics, the selection of an appropriate fluorophore is a critical determinant of experimental success. For decades, researchers have sought fluorescent labels that combine brightness, photostability, and environmental insensitivity. The emergence of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family of dyes marked a significant leap forward in this pursuit.[1] These dyes are renowned for their sharp excitation and emission peaks, high molar absorption coefficients, and excellent fluorescence quantum yields.[1]

This guide provides a comprehensive technical overview of a particularly versatile member of this class: BDP FL amine. Possessing a primary amine group, this derivative is readily conjugated to a wide array of biomolecules, making it an invaluable tool for researchers in cell biology, immunology, and drug development.[2][3] We will explore its core spectral properties, provide detailed experimental protocols, and offer insights gleaned from extensive field applications to empower researchers to harness the full potential of this exceptional fluorophore.

Section 1: Core Spectral Characteristics of this compound

The defining feature of any fluorophore lies in its interaction with light. This compound is characterized by its strong absorption of green light and subsequent emission of bright green fluorescence. This makes it highly compatible with common excitation sources, such as the 488 nm argon-ion laser, and standard filter sets for green fluorescence detection.

A key attribute of the BODIPY class of dyes is their relatively small Stokes shift—the difference between the excitation and emission maxima.[1] While this can necessitate careful filter selection in multicolor imaging to minimize spectral bleed-through, the exceptional brightness and photostability of this compound often make it a superior choice over traditional green dyes like fluorescein.[4][5]

Table 1: Key Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 503 nm | [2][6][7] |

| Emission Maximum (λem) | 509 nm | [2][6][7] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | [2][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [2][6][7] |

Note: These spectral properties are typically measured in solvents like methanol or ethanol and can be subtly influenced by the local microenvironment upon conjugation to a biomolecule.[8]

Section 2: Experimental Protocol: Covalent Labeling of Proteins with this compound

The primary amine on BDP FL allows for its covalent attachment to various functional groups on a target molecule. A prevalent application is the labeling of proteins through the formation of a stable amide bond with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.

Core Principle: This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester. This is a common and robust method for creating fluorescently labeled proteins for applications such as immunofluorescence, flow cytometry, and western blotting.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive crosslinker (e.g., an NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[9]

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

-

Conjugation Reaction:

-

While gently vortexing the protein solution, slowly add a calculated amount of the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional but Recommended): To stop the labeling reaction and remove any non-specifically bound dye, add the quenching reagent and incubate for an additional 30-60 minutes.[9]

-

Purification: Separate the fluorescently labeled protein from unreacted dye and byproducts using size-exclusion chromatography or extensive dialysis.

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~503 nm, Aₘₐₓ).

-

Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[10]

-

Causality and Experimental Rationale:

-

Slightly Basic pH: The reaction is performed at a pH of 8.0-8.5 to ensure that the primary amine of the BDP FL is deprotonated and thus maximally nucleophilic, facilitating its attack on the NHS ester.[10]

-

Anhydrous Solvent: NHS esters are susceptible to hydrolysis. Using anhydrous DMSO or DMF for the dye stock solution minimizes this, ensuring the dye remains reactive.

-

Purification: This step is critical to remove free, unconjugated dye, which can lead to high background fluorescence and inaccurate quantification in downstream applications.

Section 3: Visualizing the Experimental Workflow

The following diagram outlines the key stages in the protein labeling process, providing a clear visual representation of the experimental sequence.

Caption: A generalized workflow for the covalent labeling of a protein with this compound.

Section 4: Advanced Considerations for Optimal Performance

Environmental Sensitivity: While significantly less sensitive to pH and solvent polarity than fluorescein, the fluorescence of BODIPY dyes can be influenced by the local environment.[4] It is good practice to characterize the final spectral properties of the BDP FL-conjugate in the buffer system that will be used for the final application.

Photostability: this compound offers excellent photostability, making it well-suited for time-lapse imaging and other applications involving prolonged or intense illumination.[5] However, all fluorophores are susceptible to photobleaching. To mitigate this, use the lowest laser power necessary for adequate signal-to-noise and consider the use of antifade mounting media for microscopy samples.

Self-Validating Protocols:

-

Titration of Reagents: The optimal dye-to-protein ratio can vary depending on the protein and its available labeling sites. Performing a titration experiment with varying molar ratios is recommended to determine the conditions that yield the desired degree of labeling without causing protein aggregation or fluorescence quenching.

-

Functional Assays: After labeling, it is crucial to validate that the conjugation process has not compromised the biological activity of the protein. This can be assessed using appropriate functional assays (e.g., ELISA for an antibody).

Conclusion

This compound stands as a robust and versatile fluorescent probe for the covalent labeling of biomolecules. Its exceptional brightness, photostability, and well-defined spectral properties make it a superior choice for a multitude of fluorescence-based assays. By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can confidently and effectively integrate this compound into their experimental workflows, leading to high-quality, reproducible data.

References

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-16). Molecules. Available from: [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-13). ResearchGate. Available from: [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-16). MDPI. Available from: [Link]

-

This compound (A270090). Antibodies.com. Available from: [Link]

-

Handbook and Catalog. Interchim. Available from: [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-16). National Institutes of Health. Available from: [Link]

-

Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. (2017-09-01). Journal of Fluorescence. Available from: [Link]

Sources

- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 2183473-03-0 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound (A270090) | Antibodies.com [antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

BDP FL Amine: A Comprehensive Guide to Determining its Core Photophysical Parameters

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BDP FL (boron-dipyrromethene) dyes represent a cornerstone of modern fluorescence applications, prized for their exceptional brightness, photostability, and environmental insensitivity.[1][2] This guide provides a detailed examination of BDP FL amine, a key derivative, focusing on two of its most critical photophysical characteristics: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). As a senior application scientist, this paper moves beyond mere data reporting to provide a foundational understanding of these parameters, the causality behind experimental factors that influence them, and rigorous, field-proven protocols for their accurate determination. This document is intended to equip researchers, scientists, and drug development professionals with the technical expertise required to confidently utilize this compound and validate its performance in demanding applications, from high-content screening to advanced cellular imaging.

The BODIPY Dye Class: An Introduction to this compound

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core structure is the foundation for a class of exceptionally versatile fluorophores.[] These dyes are renowned for a suite of advantageous properties that often make them superior to traditional fluorophores like fluorescein.[1][2]

Key Characteristics of BODIPY Dyes:

-

High Molar Extinction Coefficients: Typically exceeding 80,000 M⁻¹cm⁻¹, contributing to their intense brightness.[1]

-

High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments.[1][]

-

Sharp Excitation and Emission Spectra: Their narrow bandwidths reduce spectral overlap in multicolor applications and increase peak signal intensity.[1][4]

-

Environmental Insensitivity: Their fluorescence is notably less sensitive to changes in solvent polarity and pH compared to dyes like fluorescein.[2][5]

-

Photostability: BODIPY dyes exhibit greater resistance to photobleaching than many common fluorophores.[2]

This compound is an amino-derivative of the core BDP FL dye, designed for versatile conjugation to biomolecules and surfaces. Its electrically neutral and relatively nonpolar chromophore minimizes functional perturbation of the molecules it labels, making it an ideal choice for creating fluorescent conjugates of proteins, peptides, and other biomolecules.[1]

Core Photophysical Parameters of this compound

The utility of any fluorophore is fundamentally defined by its ability to absorb and emit light. These processes are quantified by the molar extinction coefficient and the fluorescence quantum yield.

Molar Extinction Coefficient (ε): The Measure of Light Absorption

The molar extinction coefficient is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[6] It is a direct input into the Beer-Lambert law (A = εcl), which relates absorbance (A) to concentration (c) and path length (l). A high ε value is a primary contributor to a fluorophore's overall brightness, as it signifies a higher probability of capturing an incident photon. For this compound, this value is exceptionally high, indicating its profound light-gathering capacity.

Fluorescence Quantum Yield (Φ): The Efficiency of Light Emission

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[7] This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon. This compound's quantum yield is near-unity, indicating that it deactivates from its excited state almost exclusively through the emission of fluorescence, minimizing energy loss to non-radiative pathways like heat.[8][9] This high efficiency is the second critical component of its exceptional brightness.

Data Presentation: this compound Properties

The core photophysical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| Excitation Maximum (λ_abs) | 503 nm | [8][9] |

| Emission Maximum (λ_em) | 509 nm | [8][9] |

| Molar Extinction Coefficient (ε) | 92,000 L·mol⁻¹·cm⁻¹ | [8][9] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [8][9] |

| Molecular Weight | 426.74 g/mol | [8][10] |

| CAS Number | 2183473-03-0 | [8][9] |

| Appearance | Orange Solid | [8][9] |

| Solubility | Good in DMSO, DMF, Methanol, Water | [8][9] |

Factors Influencing Photophysical Performance

While BODIPY dyes are known for their stability, understanding the experimental variables that can modulate their performance is critical for robust assay design.

-

Solvent Environment: Though less sensitive than other dyes, the polarity of the solvent can still influence quantum yield. Non-polar environments typically maintain the highest quantum yields, while highly polar or protic solvents may cause a slight reduction in fluorescence.[2][]

-

Concentration Effects: At high concentrations (typically >10 µM), two phenomena can degrade fluorescence measurements.

-

Self-Quenching: Interactions between dye molecules can lead to non-radiative energy transfer, quenching fluorescence.

-

Inner Filter Effect: The sample absorbs such a high fraction of the excitation light that the emission intensity is no longer linear with concentration. This is particularly problematic in standard 90-degree spectrofluorometers.[12] To avoid these issues, absorbance at the excitation wavelength should be kept low, ideally below 0.1.

-

-

Conjugation: The act of labeling a biomolecule can sometimes alter the local environment of the dye, potentially leading to a shift in spectral properties or a change in quantum yield.[4][13] It is therefore best practice to characterize the photophysical properties of the final dye-biomolecule conjugate.

Experimental Protocols & Methodologies

The following protocols provide step-by-step methodologies for the accurate determination of the molar extinction coefficient and fluorescence quantum yield of this compound. These protocols are designed as self-validating systems.

Determination of Molar Extinction Coefficient (ε)

This protocol relies on the direct application of the Beer-Lambert Law. The key to accuracy is the precise determination of the dye's concentration.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh out ~1 mg of this compound using an analytical balance.

-

Dissolve the dye in a known volume (e.g., 1.00 mL) of a suitable solvent (e.g., spectroscopic grade methanol or DMSO) in a volumetric flask to create a concentrated stock solution.

-

Calculate the precise molar concentration of this stock solution.

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions from the stock solution to prepare at least four solutions of decreasing concentration. The final concentrations should yield absorbance values between 0.1 and 1.0.

-

-

Spectrophotometer Measurement:

-

Using a calibrated UV-Vis spectrophotometer, first blank the instrument with the solvent used for dilutions.

-

Measure the full absorbance spectrum for each dilution to identify the absorbance maximum (λ_max), which should be ~503 nm.

-

Record the absorbance of each solution at this λ_max.

-

-

Data Analysis and Calculation:

-

Plot the absorbance at λ_max on the y-axis against the molar concentration on the x-axis.

-

Perform a linear regression on the data points. The slope of this line is the molar extinction coefficient (ε).

-

The R² value of the regression should be >0.99 to ensure the data is linear and follows the Beer-Lambert law.

-

Workflow for Molar Extinction Coefficient Determination

Caption: A generalized workflow for determining the molar extinction coefficient using UV-Vis spectroscopy.

Determination of Relative Fluorescence Quantum Yield (Φ)

The most reliable method for determining Φ is the comparative method, which measures the fluorescence of the sample against a well-characterized fluorescent standard with a known quantum yield (Φ_S).[7][14]

Causality Behind Experimental Choices:

-

Standard Selection: The standard should absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent biases in the instrument's detectors and light sources. For this compound (λ_abs/λ_em ≈ 503/509 nm), a suitable standard is Fluorescein in 0.1 M NaOH (Φ_S ≈ 0.95).

-

Absorbance Matching: To ensure both the sample and standard are absorbing a similar number of photons, their absorbance at the excitation wavelength must be kept low (< 0.1) and ideally matched.[7]

Step-by-Step Methodology:

-

Prepare Solutions:

-

Prepare a solution of the this compound sample and a solution of the chosen standard (e.g., Fluorescein) in the same solvent if possible. If not, the refractive index of each solvent must be known.

-

Adjust the concentrations of both solutions so their absorbance at the chosen excitation wavelength (e.g., 488 nm) is between 0.04 and 0.06.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, record the precise absorbance of the sample (A_X) and the standard (A_S) at the excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using a calibrated spectrofluorometer, set the excitation wavelength to the value used in step 2.

-

Record the full, corrected fluorescence emission spectrum for the sample.

-

Without changing any instrument settings, record the full, corrected fluorescence emission spectrum for the standard.

-

Record a blank emission spectrum using only the solvent.

-

-

Data Analysis and Calculation:

-

Subtract the blank spectrum from both the sample and standard emission spectra.

-

Calculate the integrated fluorescence intensity (the area under the curve) for the sample (I_X) and the standard (I_S).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_S × (A_S / A_X) × (I_X / I_S) × (n_X² / n_S²) Where:

-

Φ_S = Quantum yield of the standard

-

A_S and A_X = Absorbance of the standard and sample

-

I_S and I_X = Integrated fluorescence intensity of the standard and sample

-

n_S and n_X = Refractive indices of the respective solvents (if different)

-

-

Workflow for Relative Quantum Yield Determination

Caption: The comparative method workflow for determining relative fluorescence quantum yield.

Conclusion: Applying Core Parameters in Research

A thorough understanding and accurate measurement of the molar extinction coefficient and fluorescence quantum yield are not merely academic exercises; they are essential for the development of robust and reproducible fluorescence-based assays. The high values of both parameters for this compound (ε ≈ 92,000 M⁻¹cm⁻¹ and Φ ≈ 0.97) confirm its status as an exceptionally bright green fluorophore. By employing the rigorous protocols detailed in this guide, researchers can validate the performance of their this compound conjugates, troubleshoot experimental variability, and confidently push the limits of sensitivity in their applications, from drug discovery to fundamental biological research.

References

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

-

Antibodies.com. (n.d.). This compound (A270090). Retrieved from [Link]

-

University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Sazhnikov, V. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling.

-

Sazhnikov, V. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14241. [Link]

-

Texas Christian University Digital Repository. (n.d.). Spectroscopic Analysis of BODIPY Dyes. Retrieved from [Link]

-

Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group. RSC Publishing.

- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

ResearchGate. (2025). Synthesis and Spectroscopic Properties of Some Novel BODIPY Dyes. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

ResearchGate. (2014). Is there a reason for the decrease in the fluorescence emission intensity of BoDiPy acid on increasing the concentration?. Retrieved from [Link]

-

ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

ResearchGate. (n.d.). Molar extinction coefficients 3 max and absorption maximum l max of dyes. Retrieved from [Link]

-

Bio-Synthesis Inc. (2016). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

Sources

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extinction Coefficient Determination of Proteins [biosyn.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound (A270090) | Antibodies.com [antibodies.com]

- 10. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility of BDP FL amine in water and DMSO

An In-Depth Technical Guide to the Solubility of BDP FL Amine in Water and DMSO

Introduction: Understanding this compound

BODIPY™ FL (BDP FL) amine is a versatile, green-fluorescent dye that has become a cornerstone in modern life sciences research. As a derivative of the boron-dipyrromethene core, it offers exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and good photostability, making it a superior alternative to traditional fluorophores like fluorescein.[1] The presence of a primary amine group allows for its use as a reactive handle for conjugation to various biomolecules or as a building block for more complex fluorescent probes. A critical, yet often misunderstood, aspect of working with this dye is its solubility. This guide provides a comprehensive analysis of the solubility of this compound in two of the most common laboratory solvents: dimethyl sulfoxide (DMSO) and water.

The Chemistry of this compound Solubility

The solubility of a fluorescent dye is dictated by its molecular structure. The core BODIPY structure is inherently nonpolar and relatively hydrophobic.[] While this property is advantageous for staining lipid-rich environments, it can present challenges for applications in aqueous biological systems.[1][]

This compound (Figure 1) possesses a primary amine, which can be protonated to form a positively charged ammonium salt, thereby increasing its polarity and potential for aqueous solubility. However, the overall solubility remains a balance between the hydrophobic core and the hydrophilic amine group. For this reason, many suppliers describe the compound as having "good aqueous solubility," a qualitative term that requires a deeper, more practical understanding for reproducible experimental design.[3][4][5]

Figure 2: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the critical step of diluting the DMSO stock into your final experimental buffer.

Causality: A serial or direct dilution from a DMSO stock into a vigorously mixing aqueous buffer prevents the dye from precipitating out of solution, a phenomenon known as "re-precipitation" that can occur if the local concentration of the dye becomes too high in a poor solvent (the aqueous buffer) before it can be dispersed.

-

Buffer Preparation:

-

Prepare your desired aqueous buffer (e.g., PBS, HEPES, cell culture media). Ensure the pH is appropriate for your application. The fluorescence of BDP FL is generally stable across a wide pH range. [1]2. Dilution:

-

Bring an aliquot of the DMSO stock solution to room temperature.

-

Determine the volume of stock solution needed for your final working concentration (typically 1-10 µM for cell staining).

-

While vortexing or rapidly pipetting the aqueous buffer, add the small volume of the DMSO stock directly into the buffer. Never add the aqueous buffer to the concentrated DMSO stock.

-

For very high dilutions, a two-step serial dilution may be beneficial.

-

-

Final Use:

-

Use the freshly prepared aqueous working solution immediately for best results. Do not store dilute aqueous solutions of the dye for extended periods.

-

Figure 3: Workflow for preparing an aqueous working solution.

Conclusion and Best Practices

This compound is a high-performance fluorescent dye whose utility is maximized through proper handling, with solubility being a primary consideration. While it is marketed as having good water solubility, field-proven best practices dictate that a concentrated stock solution should always be prepared in anhydrous DMSO. This ensures complete dissolution, stability, and reproducibility. Subsequent dilution into aqueous buffers must be done carefully to avoid precipitation and ensure the dye is in its monomeric, fluorescently active state. By following the detailed protocols in this guide, researchers, scientists, and drug development professionals can confidently and effectively incorporate this compound into their experimental workflows.

References

Sources

The Synthesis and Versatile Applications of BDP FL Amine and Its Derivatives: A Technical Guide

Introduction: The Enduring Utility of BODIPY Fluorophores in Modern Research

In the landscape of fluorescent probes, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold stands out for its exceptional photophysical properties.[1] These dyes are characterized by high molar absorption coefficients, excellent fluorescence quantum yields, sharp excitation and emission peaks, and relative insensitivity to solvent polarity and pH.[2] Such robust characteristics make BODIPY dyes, including the widely utilized BDP FL, a cornerstone for fluorescent labeling in complex biological systems.[3] Their utility spans a multitude of applications, from bioimaging and tracking of proteins to high-throughput screening in drug discovery.[1][]

This technical guide provides an in-depth exploration of BDP FL amine, a key derivative that serves as a versatile building block for the synthesis of more complex fluorescent probes. We will delve into the synthetic strategies for obtaining this compound and its subsequent derivatization, offering practical, field-proven insights into the experimental choices that underpin successful outcomes. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of BDP FL technology in their work.

Core Synthesis of this compound: A Strategic Approach

The synthesis of the BODIPY core is a well-established process that typically involves the condensation of two pyrrole molecules with an aldehyde or acyl chloride, followed by complexation with a boron source.[] The synthesis of this compound requires a strategic introduction of a primary amine functionality. While a direct, one-pot synthesis is not commonly reported, a reliable and modular approach involves the synthesis of a BODIPY precursor bearing a functional group that can be readily converted to an amine. A common and effective strategy is to utilize a starting material with a protected amine or a group that can be reduced to an amine.

Conceptual Synthetic Workflow for this compound

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key stages from precursor selection to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis of this compound Derivatives: Harnessing the Reactivity of the Amine Group

The primary amine of this compound is a versatile functional handle for a wide array of chemical modifications. The most common derivatization strategy involves the formation of a stable amide bond through reaction with a carboxylic acid or its activated form.

Amide Bond Formation: A Robust Conjugation Strategy

The reaction of this compound with a carboxylic acid to form an amide bond is a cornerstone of bioconjugation chemistry. This reaction is typically facilitated by activating the carboxylic acid, most commonly by converting it to an N-hydroxysuccinimide (NHS) ester.

This protocol details the synthesis of a BDP FL-labeled peptide by reacting this compound with a peptide containing a carboxylic acid group.

-

Activation of the Carboxylic Acid (Peptide):

-

Dissolve the peptide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the peptide. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

-

-

Amide Coupling with this compound:

-

Filter the reaction mixture to remove the DCU precipitate (if applicable).

-

To the solution containing the activated peptide, add a solution of this compound (1.2 equivalents) in DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to neutralize any acid formed during the reaction.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

-

Purification of the BDP FL-Peptide Conjugate:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

-

Characterization:

-

Confirm the identity and purity of the BDP FL-peptide conjugate by mass spectrometry and HPLC.

-

Characterize the final product by ¹H NMR spectroscopy.

-

Alternative Amide Coupling Strategies

While the use of NHS esters is prevalent, other methods can be employed for amide bond formation:

-

Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[6] The resulting acyl chloride reacts readily with this compound in the presence of a non-nucleophilic base.[6]

-

Carbodiimide Method (One-Pot): The carboxylic acid and this compound can be directly coupled in the presence of a carbodiimide reagent like DCC or EDC without the pre-formation of an NHS ester.[6]

Purification and Characterization of this compound and Its Derivatives

Rigorous purification and characterization are paramount to ensure the quality and reliability of fluorescent probes.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying this compound and its derivatives. Silica gel is the standard stationary phase, and a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., dichloromethane or hexanes) is typically used for elution.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed. A C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is a common choice.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds. The characteristic signals of the BODIPY core and the specific functional groups of the derivative should be identified.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product with high accuracy.

-

UV-Visible and Fluorescence Spectroscopy: The absorption and emission spectra are recorded to determine the photophysical properties of the fluorescent probe.

Physicochemical and Spectroscopic Properties of this compound

The following table summarizes the key properties of a commercially available this compound, which can be used as a reference for researchers synthesizing this compound.[7][8]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀BClF₂N₄O | [8] |

| Molecular Weight | 426.74 g/mol | [7][8] |

| Appearance | Orange solid | [7][8] |

| Solubility | Good in DMSO, DMF, methanol, and water | [8] |

| Excitation Maximum (λ_abs_) | 503 nm | [7][8] |

| Emission Maximum (λ_em_) | 509 nm | [7][8] |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [7][8] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [7][8] |

| Purity (typical) | ≥95% (by ¹H NMR and HPLC-MS) | [8] |

Applications in Drug Development and Biological Research

The unique properties of BDP FL dyes make them invaluable tools in various stages of drug development and fundamental biological research.[3]

Fluorescent Labeling of Biomolecules

This compound and its derivatives are extensively used to fluorescently label proteins, peptides, and nucleic acids.[1] This enables the visualization and tracking of these biomolecules in living cells and in vitro assays.[1] The protocol for labeling proteins with an amine-reactive BDP FL derivative typically involves reacting the dye with the protein in a slightly alkaline buffer (pH 8.3) to facilitate the reaction with lysine residues.[1]

High-Throughput Screening (HTS) and Fluorescence Polarization Assays

The high fluorescence quantum yield and relatively long fluorescence lifetime of BDP FL make it an ideal fluorophore for fluorescence polarization (FP) assays.[3][9] FP is a powerful technique for studying molecular interactions in solution and is widely used in HTS for drug discovery.[3] In an FP-based assay, a small fluorescently labeled molecule (e.g., a BDP FL-labeled ligand) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein target, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. This change in polarization can be used to screen for compounds that inhibit the ligand-protein interaction.

Live-Cell Imaging

The relatively nonpolar and neutral nature of the BODIPY core allows BDP FL derivatives to be cell-permeant, making them suitable for live-cell imaging applications.[3] By conjugating this compound to a molecule that targets a specific subcellular compartment or organelle, researchers can visualize and study dynamic cellular processes in real-time.

Conclusion: A Bright Future for BDP FL-Based Probes

This compound is a cornerstone in the synthesis of advanced fluorescent probes. Its versatile amine functionality, coupled with the outstanding photophysical properties of the BODIPY core, provides a robust platform for the development of highly sensitive and specific tools for biological research and drug discovery. The synthetic strategies and applications outlined in this guide are intended to empower researchers to harness the full potential of this remarkable fluorophore. As our understanding of complex biological systems deepens, the demand for sophisticated molecular probes will undoubtedly continue to grow, ensuring a bright and enduring future for BDP FL and its derivatives.

References

-

Ksenofontova, K. V., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 7977. [Link]

-

Antibodies.com. (n.d.). This compound (A270090). [Link]

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

-

Van der Auweraer, M., et al. (2008). Synthesis and application of reactive BODIPY dyes. KU Leuven, PhD dissertation. [Link]

-

AxisPharm. (n.d.). This compound. [Link]

-

Basari, Z., et al. (2020). Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. Molecules, 25(15), 3354. [Link]

Sources

- 1. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. lumiprobe.com [lumiprobe.com]

- 8. This compound (A270090) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

BDP FL Amine: A Technical Guide to its Fluorescence Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals